molecular formula C14H12BrClN2O2S B2651045 (E)-N'-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide CAS No. 17240-84-5

(E)-N'-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide

Cat. No.: B2651045
CAS No.: 17240-84-5
M. Wt: 387.68
InChI Key: SJNOBAOUBSPSDX-UHFFFAOYSA-N
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Description

(E)-N'-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide is a chemical compound provided for early-stage research purposes. As a high-purity small molecule, it is intended for in vitro laboratory analysis only. Researchers investigating sulfonamide and carboximidamide derivatives may find this compound of interest for exploratory studies in areas such as medicinal chemistry and biochemical probe development. The precise mechanism of action, physical properties, and specific research applications for this compound are subject to ongoing investigation and should be verified by the researcher. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming the product's identity, purity, and suitability for their specific research application. All sales are final.

Properties

IUPAC Name

N-(4-bromophenyl)sulfonyl-4-chloro-N'-methylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O2S/c1-17-14(10-2-6-12(16)7-3-10)18-21(19,20)13-8-4-11(15)5-9-13/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNOBAOUBSPSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-bromobenzenesulfonyl chloride with 4-chloro-N-methylbenzene-1-carboximidamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, resulting in changes to its functional groups.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.

Scientific Research Applications

(E)-N’-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N’-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The bromobenzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro substituent and carboximidamide moiety contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Property Variations

Key structural analogs include derivatives with variations in sulfonyl groups, halogens, or alkyl chains. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Carboximidamide Derivatives
Compound Name Substituent R₁ Substituent R₂ Key Functional Groups
Target Compound (E)-N'-(4-Bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide 4-Bromobenzenesulfonyl 4-Chloro, N-methyl Sulfonamide, Carboximidamide
4-Bromo-N-(2-Methoxyethyl)benzene-1-carboximidamide hydrochloride 2-Methoxyethyl 4-Bromo Methoxyethyl, Carboximidamide
(E)-N'-(4-Nitrobenzenesulfonyl)-N-methylbenzene-1-carboximidamide 4-Nitrobenzenesulfonyl N-methyl Sulfonamide, Nitro group

Key Observations :

  • Electron-Withdrawing Effects : The 4-bromobenzenesulfonyl group in the target compound enhances electrophilicity compared to the methoxyethyl group in the analog from Parchem Chemicals . This difference impacts reactivity in nucleophilic substitution reactions.
  • Steric Effects : The bulky benzenesulfonyl group in the target compound could hinder rotational freedom, stabilizing the E-configuration, unlike smaller substituents like methoxyethyl.

Spectroscopic and Reactivity Comparisons

NMR Spectral Analysis

As demonstrated in studies on rapamycin analogs (), NMR chemical shifts in specific regions (e.g., protons near substituents) reveal structural differences. For the target compound:

  • Region A (positions analogous to 39–44 in ) : The 4-bromobenzenesulfonyl group would cause distinct deshielding in proton environments compared to methoxyethyl or nitro-substituted analogs.
  • Region B (positions 29–36) : The N-methyl group may reduce hydrogen-bonding capacity relative to unsubstituted carboximidamides, altering solubility .
Reactivity in Lumped Reaction Systems

highlights that structurally similar compounds are often grouped (“lumped”) in reaction models due to shared properties. The target compound’s sulfonamide and carboximidamide moieties suggest reactivity analogous to other sulfonamide-containing compounds, such as participation in acid-base reactions or hydrogen bonding.

Biological Activity

The compound (E)-N'-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antioxidant domains. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting with the appropriate amine and sulfonyl chloride derivatives. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Key Synthetic Steps:

  • Formation of Carboximidamide: The initial step involves the reaction between 4-chloro-N-methylbenzoic acid and a suitable amine to form the carboximidamide.
  • Sulfonylation: The introduction of the 4-bromobenzenesulfonyl group is achieved through nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.

In Vitro Studies

  • Microbial Strains Tested: The compound was tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria.
  • Results:
    • Inhibition zones were observed, with Enterococcus faecium showing a significant susceptibility with a growth inhibition zone diameter of 17 mm at a concentration of 62.5 µg/mL .
    • The Minimum Biofilm Inhibitory Concentration (MBIC) was reported at 1.95 µg/mL , indicating strong antibiofilm activity against E. faecium .

Antioxidant Activity

The antioxidant potential of the compound was evaluated using various assays:

  • DPPH Assay: The DPPH inhibition rate was measured, showing an inhibition percentage of 16.75% , which is notable but lower than standard antioxidants like ascorbic acid .
  • Comparative Analysis:
    CompoundDPPH Inhibition (%)
    This compound16.75
    Ascorbic Acid>90
    Butylated Hydroxyanisole>80

Toxicity Profile

Toxicity assessments revealed that most synthesized compounds exhibited higher LC50 values than predicted by GUSAR analysis, indicating a relatively low toxicity profile for this compound .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also reduced biofilm formation significantly, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Antioxidant Properties

In another study focusing on oxidative stress models, this compound demonstrated protective effects against oxidative damage in cellular systems, further supporting its role as a potential antioxidant agent.

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